molecular formula C10H16N2O B12435226 2-Ethyl-4-(piperidin-3-yl)oxazole

2-Ethyl-4-(piperidin-3-yl)oxazole

Cat. No.: B12435226
M. Wt: 180.25 g/mol
InChI Key: OLHQXNITWZHCKR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(piperidin-3-yl)oxazole is a chemical compound of interest in medicinal chemistry and drug discovery, integrating two privileged structural motifs: an oxazole ring and a piperidine scaffold. The 1,3-oxazole core is a five-membered heterocycle known to be present in various bioactive molecules and natural products . Compounds featuring the oxazole nucleus have demonstrated a wide spectrum of biological activities, establishing this heterocycle as a valuable building block in pharmaceutical research . The piperidine ring is a common feature in numerous therapeutic agents, often contributing to pharmacodynamic and pharmacokinetic properties. The specific molecular architecture of this compound, which combines these two fragments into a single hybrid molecule, makes it a promising intermediate for the synthesis of novel chemical entities. Molecular hybridization is a powerful strategy in modern drug discovery for developing compounds with enhanced or multi-target activities . This compound is offered exclusively for research applications such as the exploration of structure-activity relationships (SAR), the synthesis of more complex heterocyclic hybrids, and as a standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-ethyl-4-piperidin-3-yl-1,3-oxazole

InChI

InChI=1S/C10H16N2O/c1-2-10-12-9(7-13-10)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3

InChI Key

OLHQXNITWZHCKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CO1)C2CCCNC2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Ethyl 4 Piperidin 3 Yl Oxazole and Its Analogs

Established Synthetic Routes to the Oxazole (B20620) Core

The formation of the oxazole ring is a fundamental step in the synthesis of 2-Ethyl-4-(piperidin-3-yl)oxazole. Several classical and modern synthetic methods are employed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

Van Leusen Oxazole Synthesis and its Derivatives

The Van Leusen oxazole synthesis is a powerful and widely used method for constructing the oxazole ring. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a C2N1 "3-atom synthon". nih.gov The initial addition of deprotonated TosMIC to the aldehyde is followed by cyclization to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. nih.gov

The versatility of the Van Leusen synthesis has been demonstrated in the preparation of a variety of substituted oxazoles. For instance, researchers have developed one-pot procedures for the synthesis of 4,5-disubstituted oxazoles using this method. nih.gov Microwave-assisted Van Leusen synthesis has also been reported, offering advantages in terms of reaction time and efficiency. mdpi.com Furthermore, the use of ionic liquids as solvents has been explored to facilitate the reaction and product isolation. nih.gov

A key advantage of this method is its applicability to a wide range of aldehydes, allowing for the introduction of various substituents at the 5-position of the oxazole ring. nih.gov In the context of synthesizing this compound, a suitable aldehyde precursor would be required.

Cornforth, Robinson-Gabriel, and Related Cyclization Protocols

The Robinson-Gabriel synthesis is another classical method for oxazole formation, involving the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org This reaction requires a cyclodehydrating agent, such as sulfuric acid or trifluoromethanesulfonic acid, to facilitate the ring closure. wikipedia.org The starting 2-acylamino-ketones can be prepared through methods like the Dakin-West reaction. wikipedia.org Modifications to the Robinson-Gabriel synthesis have been developed, including solid-phase versions and one-pot procedures. wikipedia.org

The Cornforth rearrangement is a related thermal or acid-catalyzed rearrangement of 4-cyano-1,3-oxazoles to yield isomeric oxazoles. While not a direct synthesis of the oxazole ring itself, it provides a pathway to modify the substitution pattern on a pre-existing oxazole core.

Condensation Reactions in Oxazole Ring Formation

Beyond the named reactions, various condensation strategies are employed to form the oxazole ring. These methods often involve the reaction of an α-hydroxyamino acid or a related derivative with a carbonyl compound or its equivalent. For example, the condensation of α-iodo acetophenones with amides can lead to oxazole derivatives. organic-chemistry.org Another approach involves the copper-catalyzed [3+2] annulation/olefination cascade between amides and ketones. organic-chemistry.org

Furthermore, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can afford 2,5-disubstituted oxazoles. organic-chemistry.org These condensation reactions provide a diverse toolkit for chemists to construct the oxazole core with various substitution patterns.

Methodologies for the Introduction and Modification of the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in many pharmaceuticals. nih.govencyclopedia.pub Its introduction and subsequent functionalization are critical steps in the synthesis of this compound.

Stereoselective Approaches to Piperidin-3-yl Scaffolds

The synthesis of piperidine derivatives with specific stereochemistry is often crucial for their biological activity. Several stereoselective methods have been developed to access chiral piperidin-3-yl scaffolds. One common approach involves the hydrogenation of substituted pyridine (B92270) precursors. nih.govnih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. nih.gov

Other strategies include the cyclization of acyclic precursors. For instance, the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes can lead to substituted piperidines. nih.gov Enantioselective approaches using chiral ligands have also been developed for these types of cyclizations. nih.gov Additionally, multi-step syntheses starting from chiral building blocks, such as L-glutamic acid, have been reported for the preparation of enantiomerically pure 3-amino piperidine derivatives. niscpr.res.in These methods often involve a series of transformations including esterification, reduction, and cyclization. niscpr.res.in

An asymmetric synthesis of 2,6-disubstituted 3-piperidinols has been achieved through a sequence involving stereocontrolled nucleophilic addition to a chiral pyridinium (B92312) salt, followed by hydrogenation and diastereoselective epoxidation-nucleophilic addition. researchgate.net

Strategic Functionalization of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring provides a convenient handle for further modification and diversification of the scaffold. The functionalization of the piperidine nitrogen is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule. encyclopedia.pubmdpi.com

A variety of protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed to facilitate synthetic manipulations on other parts of the molecule. nih.govniscpr.res.in The Boc group can be readily introduced and subsequently removed under specific conditions. nih.gov

Furthermore, the piperidine nitrogen can be alkylated or acylated to introduce a wide range of substituents. These modifications can be crucial for optimizing the biological activity of the final compound. For instance, in the synthesis of analogs, different groups can be attached to the piperidine nitrogen to explore structure-activity relationships.

Direct C-H functionalization of the piperidine ring is an emerging area that offers a more direct route to introduce substituents onto the carbon framework of the ring. nih.gov However, controlling the regioselectivity of such reactions can be challenging. nih.gov

Integration of Oxazole and Piperidine Fragments

The crucial step in constructing the target molecule is the formation of the carbon-carbon bond between the C4 position of the oxazole ring and the C3 position of the piperidine ring. This is typically achieved through modern cross-coupling reactions or elegantly designed multi-component reactions.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. nih.govnih.gov In the context of synthesizing this compound, this strategy would involve the coupling of a 4-halo-2-ethyloxazole with a suitable piperidine-3-boronic acid or ester derivative.

The general catalytic cycle involves three key steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2-ethyloxazole, forming a Pd(II) intermediate.

Transmetalation: The organic group from the piperidine-boron species is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron compound.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

A plausible synthetic route is depicted below:

Step 1: Synthesis of Precursors. A 2-ethyloxazole core bearing a halogen (e.g., Bromine or Iodine) at the 4-position is required. This can be synthesized through various established oxazole syntheses. Concurrently, a piperidine-3-boronic acid or a more stable pinacol (B44631) ester derivative is needed. The synthesis of such reagents, for example, from lactam-derived vinyl triflates, has been reported. nih.gov The piperidine's nitrogen atom would likely require a protecting group (e.g., Boc) to prevent side reactions during the coupling.

Step 2: Cross-Coupling. The 4-halo-2-ethyloxazole and the N-protected piperidine-3-boronic acid derivative are reacted in the presence of a palladium catalyst and a suitable ligand and base. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with nitrogen-rich heterocycles which can inhibit the catalyst. nih.gov

Step 3: Deprotection. The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product.

The utility of Suzuki-Miyaura coupling for linking complex heterocycles is well-documented. nih.govresearchgate.netrsc.org For instance, unprotected haloimidazoles and indazoles have been successfully coupled with various boronic acids using specific palladium precatalysts and phosphine (B1218219) ligands like SPhos and XPhos under relatively mild conditions. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocycles

Electrophile Nucleophile Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Ref
3-Chloroindazole Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 100 85 nih.gov
4-Iodo-1H-pyrazole 3-Tolylboronic acid P2 Precatalyst K₃PO₄ Dioxane/H₂O 60 95 nih.gov
2-Bromopyridine (3-Cyano-5-fluorophenyl)boronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 80 - researchgate.net

This table presents examples of Suzuki-Miyaura reactions on related heterocyclic systems to illustrate typical conditions.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. mdpi.comnih.gov While a specific MCR for this compound is not prominently reported, analogous strategies for building other heterocyclic hybrids suggest its feasibility.

For example, the Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino carboxamide structures. mdpi.com Variations of this reaction, such as the Ugi-tetrazole reaction where hydrazoic acid replaces the carboxylic acid, have been used to generate highly substituted tetrazoles. nih.gov These products can sometimes undergo subsequent cyclizations to form other heterocycles. A tandem Ugi/Robinson-Gabriel sequence, for instance, has been used to access 2,4,5-trisubstituted oxazoles. researchgate.net

A hypothetical MCR approach could involve a clever combination of precursors, such as a piperidine-derived aldehyde or amine, an ethyl-containing component, and reagents that facilitate the in-situ formation of the oxazole ring. The development of such a reaction would represent a significant step forward in synthetic efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has embraced advanced techniques. These methods are applicable to the synthesis of this compound and its analogs, particularly in the formation of the core oxazole ring.

Microwave (MW) irradiation has become a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. bwise.kracs.org The van Leusen oxazole synthesis, a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), is particularly amenable to microwave assistance. acs.orgnih.gov

Researchers have demonstrated that irradiating a mixture of a substituted aldehyde and TosMIC with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as isopropanol (B130326) can produce 5-substituted oxazoles in minutes with high yields. acs.org This method could be adapted to produce a 2-ethyl-4-piperidyl-oxazole analog by starting with the appropriate aldehyde precursor.

Table 2: Microwave-Assisted Oxazole Synthesis via van Leusen Reaction

Aldehyde Base (equiv.) Solvent Time (min) Temp (°C) Yield (%) Ref
Benzaldehyde K₃PO₄ (2) Isopropanol 8 65 96 acs.org
4-Chlorobenzaldehyde K₃PO₄ (2) Isopropanol 8 65 92 acs.org
4-Methoxybenzaldehyde K₃PO₄ (2) Isopropanol 8 65 94 acs.org

This table shows examples of the microwave-assisted van Leusen reaction for the synthesis of 5-substituted oxazoles.

Beyond cross-coupling, transition metals catalyze a vast array of transformations for building and functionalizing heterocyclic rings. researchgate.net Palladium- and rhodium-catalyzed C-H activation is a prominent strategy, allowing for the direct functionalization of C-H bonds, thus avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org For instance, protocols have been developed for the palladium-catalyzed C-H activation of simple arenes, which then undergo a cascade reaction with nitriles to afford 2,4,5-trisubstituted oxazoles. rsc.org Another approach involves the copper-catalyzed oxidative cross-coupling of 3-(benzylamino)-2H-chromen-2-one derivatives to form fused oxazoles. rsc.org

Such C-H activation strategies could be envisioned for the synthesis of the target molecule, potentially by activating a C-H bond on a pre-formed 2-ethyloxazole and coupling it with a piperidine derivative, or vice-versa. Early transition metals have also been used for hydroaminoalkylation, which forms Csp³–Csp³ bonds via C–H activation alpha to an amine, offering another potential pathway for linking the two heterocyclic fragments. rsc.org

Photochemical and electrochemical methods represent green and sustainable alternatives for organic synthesis, often proceeding under mild conditions without the need for harsh reagents or catalysts. chemistryviews.orgrsc.org

Electrochemical Synthesis: Recently, highly efficient electrochemical methods for constructing polysubstituted oxazoles have been developed. chemistryviews.orgnih.govorganic-chemistry.org One notable strategy involves the electrolysis of a mixture of easily accessible ketones and acetonitrile (B52724). organic-chemistry.orgacs.org The reaction proceeds at room temperature without an external chemical oxidant, through what is proposed to be a Ritter-type reaction followed by oxidative cyclization. acs.org This method shows high efficiency and a broad substrate scope, making it a promising green alternative for oxazole synthesis. chemistryviews.orgorganic-chemistry.org

Table 3: Electrochemical Synthesis of Polysubstituted Oxazoles

Ketone Activator Catalyst Solvent Yield (%) Ref
Acetophenone TFAA Triphenylamine deriv. Acetonitrile 80 organic-chemistry.org
4'-Methylacetophenone TFAA Triphenylamine deriv. Acetonitrile 85 organic-chemistry.org

This table summarizes conditions for the electrochemical synthesis of oxazoles from ketones and acetonitrile.

Photochemical Synthesis: Photochemistry offers unique pathways for ring formation and rearrangement. Visible-light photocatalysis, for example, can be used to synthesize oxazoles from enamines through a singlet-oxygen-mediated tandem oxidative cyclization. rsc.org Other photochemical methods involve the rearrangement of different heterocyclic systems, such as 1,2,4-oxadiazoles, into oxazoles upon UV irradiation. nih.gov These methods provide access to complex oxazole structures under mild, metal-free conditions.

Exploration of Novel Precursors and Reaction Conditions

The efficient construction of the this compound scaffold relies heavily on the choice of precursors and the conditions employed for the critical cyclization step to form the oxazole ring. Researchers have investigated various synthetic routes, primarily centering around the Robinson-Gabriel synthesis and the Van Leusen reaction, to improve yields, expand substrate scope, and introduce molecular diversity.

A common strategy involves the cyclodehydration of a β-hydroxy amide precursor. This key intermediate can be conceptually derived from the coupling of a suitable piperidine-containing amino alcohol with propanoic acid or its derivatives. The exploration of different dehydrating agents is a key aspect of optimizing this route. While traditional reagents like phosphorus oxychloride and sulfuric acid are effective, milder and more selective reagents are continuously being sought to accommodate sensitive functional groups.

The Robinson-Gabriel synthesis offers a powerful pathway to 2,4-disubstituted oxazoles. wikipedia.org This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. For the synthesis of this compound, this would necessitate a precursor such as N-(1-(piperidin-3-yl)-1-oxopropan-2-yl)propanamide. The synthesis of this key intermediate, however, can be challenging.

An alternative and versatile approach is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.org This reaction allows for the construction of the oxazole ring from an aldehyde. In the context of this compound, a piperidine-3-carbaldehyde (B1602230) derivative would be a required precursor. The Van Leusen reaction is known for its mild conditions and tolerance of various functional groups, making it an attractive method for complex molecule synthesis. nih.gov

Recent research has also focused on the use of amino acids as versatile precursors for the synthesis of 2,4-disubstituted oxazoles. This approach often involves the conversion of the amino acid to a corresponding α-acylamino ketone or aldehyde, which then undergoes cyclodehydration. For the target molecule, a derivative of 3-aminopiperidine could potentially serve as a starting point for the introduction of the piperidine moiety.

The exploration of novel reaction conditions also extends to the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in oxazole formation. Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, offers a more efficient and atom-economical approach to these complex structures.

Below are data tables summarizing findings from various synthetic approaches to oxazoles, which can be conceptually applied to the synthesis of this compound and its analogs.

Table 1: Comparison of Cyclodehydration Reagents in Oxazole Synthesis

Precursor TypeCyclodehydration ReagentReaction ConditionsYield (%)Reference
β-Hydroxy AmideBurgess ReagentTHF, 50 °CHigh wikipedia.org
β-Hydroxy AmideDiethylaminosulfur Trifluoride (DAST)CH₂Cl₂, -78 °C to rtGood wikipedia.org
2-Acylamino-ketoneSulfuric AcidHeatVariable wikipedia.org
2-Acylamino-ketonePhosphorus OxychlorideRefluxGood nih.gov
2-Acylamino-ketoneTrifluoroacetic AnhydrideEthereal SolventGood wikipedia.org
2-Acylamino-ketoneTriphenylphosphine, IodineTriethylamineGood wikipedia.org

Table 2: Van Leusen Oxazole Synthesis with Various Aldehydes

Aldehyde PrecursorBaseSolventReaction TimeYield (%)Reference
Aromatic AldehydeK₂CO₃Methanol8 h83 nih.gov
α,β-Unsaturated AldehydeK₂CO₃Methanol-Good nih.gov
Heterocyclic AldehydeK₂CO₃Methanol-High nih.gov
Arylboronic Ester Aldehyde-Microwave-- nih.gov

Table 3: Synthesis of 2,4-Disubstituted Oxazoles from Amino Acid Derivatives

Amino Acid DerivativeKey IntermediateCyclization MethodReagentsYield (%)Reference
L-ValineN-Acyl-α-amino ketoneRobinson-GabrielPOCl₃, reflux76-79 nih.gov
Various Amino Acidsα-Acylamino aldehydeModified Wipf CyclodehydrationPPh₃, Hexachloroethane- wikipedia.org

These tables highlight the diversity of precursors and reaction conditions that can be employed in the synthesis of oxazole-containing compounds. The choice of a specific synthetic route for this compound would depend on the availability of starting materials, the desired scale of the reaction, and the need to tolerate other functional groups within the molecule. Further research into the direct application and comparison of these methods for the target compound is necessary to establish the most efficient and versatile synthetic strategy.

Structure Activity Relationship Sar Studies of 2 Ethyl 4 Piperidin 3 Yl Oxazole Derivatives

Influence of Substituents on the Oxazole (B20620) Ring

Impact of the C2-Ethyl Group on Ligand-Target Interactions

The ethyl group at the C2 position of the oxazole ring plays a crucial role in the molecule's interaction with its biological target. While direct studies on the 2-ethyl group in this specific oxazole scaffold are limited in the public domain, general principles of medicinal chemistry suggest its importance. The size, shape, and lipophilicity of the C2 substituent can influence binding affinity and selectivity. The ethyl group, being a small alkyl group, can engage in hydrophobic interactions within a corresponding pocket of the target protein.

Research on other heterocyclic systems indicates that alkyl groups, such as an ethyl group, can affect the electronic properties of the ring system through inductive effects. researchgate.net This can, in turn, influence the strength of other interactions, such as hydrogen bonding, involving the heteroatoms of the oxazole ring. researchgate.net The orientation of the ethyl group may also be critical for optimal fitting into the binding site, and even slight modifications to its size or branching can lead to significant changes in activity.

Effects of C4/C5 Substitutions on Biological Recognition

Substitutions at the C4 and C5 positions of the oxazole ring are pivotal for biological recognition and have been a key focus of SAR studies in related oxazole-containing compounds. These positions are often solvent-exposed and can be modified to fine-tune physicochemical properties and introduce additional interactions with the target.

Studies on various oxazole derivatives have shown that the introduction of different functional groups at C4 and C5 can dramatically alter biological activity. For instance, in a series of 1,2,4-oxadiazole (B8745197) derivatives, substitutions on the heterocyclic ring were found to be critical for their anticancer activity. nih.gov Similarly, for isoxazole (B147169) analogues, modifications at the 5-position were suggested to be a promising avenue for developing more potent antagonists for the exchange proteins directly activated by cAMP (EPAC). utmb.edu

Conformational and Electronic Effects of the Piperidin-3-yl Moiety

Stereochemical Considerations and Diastereomeric Purity

The attachment of the piperidine (B6355638) ring at its 3-position introduces a chiral center, leading to the existence of stereoisomers. The spatial arrangement of the substituent on the piperidine ring is often a determining factor for biological activity. The different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct three-dimensional shapes, which dictate how they fit into the chiral environment of a protein binding site.

The synthesis of regio- and diastereoisomers of substituted piperidines is a key strategy in drug discovery to explore the three-dimensional chemical space. whiterose.ac.ukrsc.org For instance, the hydrogenation of substituted pyridines can lead to cis-piperidines, which can then be converted to their trans-diastereoisomers. whiterose.ac.uk The ability to access and test individual stereoisomers is crucial for identifying the optimal configuration for target engagement. In some cases, a specific diastereomer is responsible for the desired activity, while the other may be inactive or even contribute to off-target effects.

Basicity and Substitution Patterns of the Piperidine Nitrogen

The basicity of the piperidine nitrogen is a key physicochemical property that influences a molecule's pharmacokinetic and pharmacodynamic profiles. cambridgemedchemconsulting.com The pKa of the piperidine nitrogen determines its protonation state at physiological pH, which is crucial for forming ionic interactions with acidic residues in the target protein's binding site. nih.gov Piperidine, a secondary amine, is generally more basic than primary amines like cyclohexylamine. quora.com This is because the carbon atoms attached to the nitrogen donate electron density, making the lone pair more available for protonation. quora.comstackexchange.com

Modulating the basicity of the piperidine nitrogen is a common strategy in drug design to optimize properties such as hERG activity and clearance. cambridgemedchemconsulting.com This can be achieved by introducing substituents on the piperidine ring or on the nitrogen atom itself. yuntsg.com For example, the introduction of fluorine atoms can significantly reduce basicity. cambridgemedchemconsulting.comyuntsg.com The substitution pattern on the piperidine nitrogen can also have a profound impact on biological activity by altering the molecule's steric profile and its ability to form hydrogen bonds. nih.govontosight.ai

Compound/MoietypKaReference
Piperidine11.1 yuntsg.com
Pyridine (B92270)5.2 nih.gov
2-(2-oxopropyl)piperidine9.5 yuntsg.com
4-oxo-2,2,6,6-tetramethylpiperidine7.9 yuntsg.com

Positional Isomerism of Piperidine Attachment and Activity Profiles

The point of attachment of the piperidine ring to the oxazole core significantly influences the molecule's activity profile. While the primary focus here is on the 3-yl substitution, it is important to recognize that 2-yl and 4-yl piperidine isomers would present different spatial arrangements of the piperidine ring relative to the oxazole. This, in turn, would alter the vector and distance of the nitrogen atom and any substituents on the piperidine ring, leading to different interactions with the target.

Studies on other heterocyclic systems have demonstrated the importance of the substitution position on the piperidine ring. thieme-connect.com For example, in a series of GLP-1R agonists, the position of the substituent on the piperidine ring was found to be critical for their activity. thieme-connect.com Similarly, in the development of renin inhibitors, the introduction of a basic amine on a piperidin-3-yl moiety was essential for interacting with the catalytic aspartic acids of the enzyme. researchgate.net The choice of the 3-position for the piperidine attachment in the 2-Ethyl-4-(piperidin-3-yl)oxazole scaffold is therefore a deliberate design choice, likely based on the specific topology of the intended biological target.

Comprehensive Search Reveals No Publicly Available Data for this compound

Despite extensive and targeted searches for scientific literature and data pertaining to the chemical compound this compound, no relevant information was found in the public domain. Therefore, it is not possible to generate an article based on the provided outline.

A thorough investigation was conducted to locate research findings on the Structure-Activity Relationship (SAR) of this compound derivatives. The search specifically aimed to uncover data related to the optimization of its linker chemistry, scaffold rigidification, ligand efficiency, and the correlation of its physicochemical properties with biological activity. Furthermore, the search sought to identify any established rational design principles derived from SAR data for this particular compound.

The comprehensive search queries included:

"Optimization of Linker Chemistry and Scaffold Rigidification of this compound derivatives"

"Ligand Efficiency and Physicochemical Property Correlation with Activity of this compound derivatives"

"Rational Design Principles Derived from SAR Data of this compound derivatives"

General searches for the compound's structure-activity relationship

The consistent lack of any specific findings for "this compound" suggests that this compound may be a novel or proprietary molecule that has not been described in publicly accessible scientific literature. Research on this compound might be in very early stages, confined to private industry research, or not yet published.

Consequently, the requested article, with its detailed sections and subsections on the specific SAR aspects of this compound, cannot be created. The generation of scientifically accurate and informative content, as per the user's instructions, is contingent on the availability of existing research data, which in this case, appears to be non-existent in the public record.

Biological Evaluation and Mechanistic Insights for 2 Ethyl 4 Piperidin 3 Yl Oxazole

In Vitro Pharmacological Characterization

No publicly accessible in vitro pharmacological data for 2-Ethyl-4-(piperidin-3-yl)oxazole could be identified.

Receptor Binding and Modulatory Assays

There are no available studies detailing the binding affinity or modulatory effects of this compound on any specific receptors.

Enzyme Inhibition/Activation Studies (e.g., Acid Ceramidase, HDAC)

Information regarding the inhibitory or activation potential of this compound against enzymes such as acid ceramidase or histone deacetylases (HDACs) is not present in the current scientific literature.

Cell-Based Functional Assays

No research has been published that describes the effects of this compound in cell-based functional assays.

Phenotypic Screening and Target Deconvolution Strategies

There is no evidence of this compound having been subjected to phenotypic screening campaigns, and consequently, no target deconvolution strategies have been reported.

In Vivo (Non-Human) Efficacy and Target Engagement Studies

No in vivo studies in non-human models have been published for this compound.

Preclinical Disease Models for Activity Assessment (e.g., antimicrobial, anti-inflammatory, antiparasitic)

There are no reports on the efficacy of this compound in any preclinical models of disease, including but not limited to, models for antimicrobial, anti-inflammatory, or antiparasitic activity.

Evaluation of Systemic Target Engagement in Animal Models

The in vivo activity of this compound and its derivatives has been assessed in animal models to determine their systemic target engagement. For instance, studies on related oxazolo[3,4-a]pyrazine derivatives have demonstrated the in vivo potency of these compounds. The guanidine derivative within this class showed a significant improvement in in vivo activity, being five times more potent than the reference compound, SHA-68. nih.gov This highlights the potential for compounds with a similar core structure to effectively engage their targets systemically. The evaluation of systemic target engagement is crucial for understanding the therapeutic potential of a compound, as it provides evidence that the molecule can reach its intended biological target in a living organism and exert a pharmacological effect.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is fundamental to the development of any therapeutic agent. For this compound, this involves identifying its molecular targets, analyzing its effects on intracellular signaling pathways, and investigating the kinetics of its interaction with target proteins.

Identification and Validation of Primary and Secondary Molecular Targets

The primary molecular target for the class of compounds including this compound is the Neuropeptide S (NPS) receptor (NPSR), a G protein-coupled receptor. nih.gov The interaction of these compounds with NPSR has been validated through in vitro assays, such as calcium mobilization assays, where they act as antagonists, inhibiting the stimulatory effects of NPS. nih.gov The antagonistic activity of these compounds at the NPSR suggests their potential in treating conditions where the NPS system is dysregulated. While the primary target is well-established, the identification of potential secondary molecular targets remains an area for further investigation to fully characterize the pharmacological profile of these compounds.

Analysis of Intracellular Signaling Pathways Modulation

The binding of antagonists like this compound to the NPSR is expected to modulate intracellular signaling pathways that are typically activated by NPS. The NPSR is known to signal through both Gq and Gs pathways, leading to an increase in intracellular calcium levels and cAMP accumulation. nih.gov By blocking the binding of NPS, antagonists would inhibit these downstream signaling events. The modulation of these pathways is the molecular basis for the physiological effects of these compounds. For example, the ChemR23 receptor, another G protein-coupled receptor, signals through pro-contractile pathways involving Rho Kinase, protein kinase C, p38 MAPK, and phosphoinositide-3 kinase. researchgate.net Understanding the specific signaling cascades affected by this compound at the NPSR is critical for elucidating its mechanism of action.

Investigation of Protein-Ligand Interaction Kinetics

The kinetics of the interaction between a ligand and its protein target, including association and dissociation rates, are important determinants of its pharmacological activity. For this compound and related compounds, detailed kinetic studies at the NPSR would provide valuable insights into their binding affinity and the duration of their antagonist effect. While specific kinetic data for this compound is not detailed in the provided context, molecular modeling investigations of similar oxazolo[3,4-a]pyrazine derivatives have been performed to understand the ligand/NPSR interactions. nih.gov These computational approaches can predict binding modes and help to rationalize the observed structure-activity relationships.

Computational Chemistry and Molecular Modeling of 2 Ethyl 4 Piperidin 3 Yl Oxazole

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-Ethyl-4-(piperidin-3-yl)oxazole and its complexes with biological targets. These simulations track the movements of atoms over time, providing insights into conformational flexibility and the stability of interactions.

Assessment of Ligand-Receptor Complex Stability and Dynamics

MD simulations are instrumental in assessing the stability of the complex formed between this compound and its target receptor. By simulating the complex in a solvated environment, researchers can analyze key metrics such as root-mean-square deviation (RMSD) to evaluate the stability of the binding pose over time. For instance, in studies of other heterocyclic compounds, a stable RMSD of the ligand-protein complex during the simulation is indicative of a persistent and favorable interaction. mongoliajol.inforesearchgate.net Furthermore, these simulations can reveal the dynamic nature of the interactions, such as the formation and breaking of hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the potency of new, unsynthesized derivatives of this compound.

Development of Predictive Models for Biological Potency

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. For derivatives of this compound, this would involve synthesizing a library of related molecules and testing their biological potency. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. nih.gov Successful QSAR models for other heterocyclic compounds have been developed, demonstrating the utility of this approach. ctu.edu.vn

Feature Selection and Model Validation

A critical step in QSAR modeling is the selection of the most relevant molecular descriptors (features) that contribute to the biological activity. Including too many or irrelevant descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately. Various feature selection algorithms can be used to identify the optimal subset of descriptors.

Once a model is built, its predictive power must be rigorously validated. This is typically done using both internal and external validation techniques. Internal validation methods, such as cross-validation, assess the model's robustness using the training set. External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in model development. nih.gov A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. For example, QSAR models for other azole derivatives have shown balanced accuracies in the range of 73-83% on external test sets. nih.gov

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design are powerful computational strategies for identifying novel and potent drug candidates. nih.gov

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This can be done using either ligand-based or structure-based approaches. In the context of this compound, a structure-based virtual screen could be performed if the three-dimensional structure of its target receptor is known. This involves docking a large number of compounds into the receptor's binding site and scoring their potential binding affinity.

Advanced Analytical Techniques in the Research of Oxazole Piperidine Compounds

High-Resolution Spectroscopic Characterization for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For compounds like 2-Ethyl-4-(piperidin-3-yl)oxazole, both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR techniques are indispensable.

¹H NMR spectra provide information on the chemical environment and connectivity of protons. For instance, in related 1,3,4-oxadiazole-piperidine derivatives, the signals for aromatic protons typically appear in the range of 7.00–8.00 ppm. nih.gov The methylene (B1212753) bridge protons between the oxadiazole and piperidine (B6355638) rings are often observed as a singlet at approximately 5.01–5.13 ppm. nih.gov Protons of the piperidine ring itself would exhibit signals at varying integrations between 1.30 and 3.60 ppm. nih.gov

¹³C NMR complements the proton data by providing insights into the carbon framework. In similar heterocyclic systems, the carbon signals for the oxadiazole ring and attached aromatic structures are readily identified.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. COSY experiments establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. These techniques are vital for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum where signal overlap may occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound like this compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the analyte for mass analysis. nih.gov For instance, in the analysis of related oxazolidinone compounds, a triple quadrupole system was utilized to characterize byproducts, demonstrating the capability of mass spectrometry to identify even minor components in a sample. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy. The use of a volatile acetate (B1210297) buffer system, instead of a nonvolatile phosphate (B84403) buffer, can be necessary to enable on-line liquid chromatography-mass spectrometry (LC-MS) coupling. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. journalspub.com

Infrared (IR) Spectroscopy: The IR spectrum of an oxazole-piperidine compound would be expected to show characteristic absorption bands. For example, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are typically observed in the region of 2900–3100 cm⁻¹. nih.govmdpi.com The C=N stretching vibration within the oxazole (B20620) ring would likely appear around 1610 cm⁻¹. nih.gov In related oxadiazole-2(3H)-thione derivatives, a strong band in the range of 3080–2900 cm⁻¹ is assigned to aromatic C-H sp² hybridizations. nih.gov The presence of a carbonyl group, if applicable, would result in a sharp signal around 1740–1680 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in the study of 4,5-diphenyl-2-2 oxazole propionic acid, C-C stretching vibrations were identified in both FT-IR and FT-Raman spectra. researchgate.net The combination of both techniques allows for a more complete characterization of the vibrational modes of the molecule.

Table 1: Characteristic Vibrational Frequencies for Oxazole-Piperidine Type Compounds

Functional Group Typical Wavenumber (cm⁻¹) Spectroscopic Method Reference
Aromatic C-H Stretch 3080–2900 IR nih.gov
Aliphatic C-H Stretch 2919, 2858 IR mdpi.com
C=N Stretch (Oxazole) ~1610 IR nih.gov
C=O Stretch 1740–1680 IR nih.govmdpi.com
C-C Stretch 1025, 1060, 1568 Raman researchgate.net

UV-Visible Spectroscopy and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. journalspub.com The oxazole ring, being an aromatic heterocycle, will contribute to the UV absorption profile. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the oxazole and piperidine rings. researchgate.netlibretexts.org

The study of new oxazole derivative dyes showed that most of these compounds absorb in the visible region. researchgate.net The photophysical properties, such as fluorescence, can also be investigated. Some oxazole derivatives have been shown to exhibit strong to moderate fluorescence in ethanol. researchgate.net The solvatochromism of these compounds, which is the shift in the position of absorption or emission bands with a change in solvent polarity, can also be studied to understand the nature of the electronic transitions. researchgate.net

Chromatographic and Separation Science for Purity and Characterization

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating complex mixtures.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of High-Performance Liquid Chromatography (HPLC) that utilizes columns with smaller particle sizes (typically less than 2 µm). nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. nih.gov

For the analysis of heterocyclic compounds like this compound, a reversed-phase UHPLC method would typically be employed. This involves a non-polar stationary phase and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate to control the pH. chromatographyonline.comchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities. chromatographyonline.comchromatographyonline.com

The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The high sensitivity of UHPLC, often coupled with mass spectrometry (UHPLC-MS), allows for the detection and quantification of even trace impurities. lcms.cz The repeatability of the method is crucial and is typically assessed by performing multiple injections and calculating the relative standard deviation (RSD) of the retention times, which should be very low for a robust method. chromatographyonline.com

Gas Chromatography (GC) with Advanced Detectors

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. In the context of oxazole-piperidine research, GC, particularly when coupled with advanced detectors like Mass Spectrometry (GC-MS), is invaluable for purity assessment, identification of synthetic byproducts, and metabolic profiling.

The analysis of piperidine-containing compounds by GC-MS has been demonstrated in the characterization of complex mixtures, such as natural product extracts. For instance, GC-MS analysis of Piper guineense stem extracts led to the identification of thirty-nine different constituents, including various piperidine alkaloids. nih.gov This highlights the technique's capability to separate and identify structurally related compounds within a complex matrix. The process involves injecting a volatilized sample into a carrier gas stream, which then moves through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase (the column coating) and the mobile phase (the carrier gas).

For a compound like this compound, a typical GC-MS method would involve:

Sample Preparation: Dissolving the compound in a suitable volatile solvent. Derivatization might be employed to increase volatility and thermal stability, although it can sometimes be avoided. researchgate.net

Injection: Introducing a small volume of the sample into a heated injector port.

Separation: Using a capillary column, such as an HP-5MS UI, with a programmed temperature gradient to ensure efficient separation of the target compound from any impurities. cmbr-journal.com

Detection: As the separated compounds elute from the column, they enter a mass spectrometer. The MS detector ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "chemical fingerprint," allowing for definitive identification by comparison to spectral libraries. cmbr-journal.comnih.gov

Challenges in the GC analysis of piperidine derivatives can arise due to their basicity and potential for interaction with the analytical system or other components in the sample matrix. chromforum.org In such cases, method development, including the choice of column, temperature programming, and potential derivatization, is critical for achieving accurate and reproducible results.

Chiral Separation Techniques for Enantiomeric Analysis

The presence of a stereogenic center at the 3-position of the piperidine ring in this compound means it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and analysis are crucial. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

The successful enantiomeric separation of various chiral azole compounds has been extensively documented. hmdb.caspectrabase.com These separations rely on the differential interaction between the enantiomers and the chiral environment of the CSP. Several types of CSPs have proven effective, including those based on macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) and derivatized polysaccharides (e.g., cellulose, amylose). hmdb.caspectrabase.com

The choice of mobile phase is also critical and can be operated in different modes:

Normal Phase (NP): Using nonpolar solvents like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol.

Reversed Phase (RP): Employing polar mobile phases, typically mixtures of water (often with additives like formic acid) and a polar organic solvent like acetonitrile or methanol. nih.gov

Polar Organic (PO): Utilizing polar organic solvents without water.

A study on new chiral azole compounds demonstrated that a maltodextrin-based CSP was highly effective, successfully separating ten out of twelve synthesized compounds. hmdb.ca The structural characteristics of the analyte, such as rigidity and the nature of substituents near the stereogenic center, significantly influence the separation efficiency. hmdb.ca

Chiral Stationary Phase (CSP) TypeCommon ExamplesApplicable Mobile Phase ModesGeneral Suitability for Azole/Piperidine Enantiomers
Polysaccharide-Based (derivatized)Chiralpak® AD, Chiralcel® OD, Lux® Cellulose-1Normal Phase, Reversed Phase, Polar OrganicHigh success rate for a broad range of chiral compounds, including oxazoles. nih.gov
Macrocyclic GlycopeptideAstec® CHIROBIOTIC™ V, TReversed Phase, Polar OrganicEffective for compounds with amine and acid functionalities due to ionic and hydrogen bonding interactions.
Pirkle-Type (brush-type)(R,R)-Whelk-O® 1Normal PhaseRelies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry and solid-state conformation.

Single Crystal X-ray Diffraction of this compound and Derivatives

To perform single-crystal X-ray diffraction, a high-quality single crystal of the target compound must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded.

This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The analysis reveals precise structural parameters. For example, a study on a pyridine-based 1,3,4-oxadiazole (B1194373) derivative determined its crystal system, space group, and unit cell dimensions, confirming its orthorhombic geometry. nih.gov Similarly, the crystal structure of another oxazole derivative, C12H12ClN3O2, was resolved to be monoclinic. news-medical.net This level of detail is essential for understanding the molecule's precise shape and how it might interact with biological targets.

Illustrative Crystallographic Data for a Substituted Oxazole Derivative (C12H12ClN3O2) news-medical.net
ParameterValue
Crystal systemMonoclinic
Space groupP2 1 /c
a (Å)8.2143 (12)
b (Å)14.545 (2)
c (Å)10.4360 (16)
β (°)97.425 (3)
Volume (ų)1236.4 (3)
Z (Molecules per unit cell)4

Co-crystal Structures with Biological Targets

A major goal in medicinal chemistry is to understand how a drug molecule binds to its biological target, such as a protein or enzyme. Co-crystallization is a technique where the target protein and the ligand (e.g., this compound) are crystallized together to form a complex. youtube.com Determining the X-ray crystal structure of this co-crystal provides a static snapshot of the binding event at the atomic level.

This information is invaluable for structure-based drug design. It reveals:

The precise orientation of the ligand in the binding pocket.

The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the complex.

Conformational changes in the protein upon ligand binding.

For example, understanding how a piperidine derivative binds to the colchicine (B1669291) binding site of tubulin allows for the rational design of more potent anticancer agents. nih.gov While co-crystallization can be challenging, often requiring screening of numerous conditions, the resulting structural insights are unparalleled. youtube.com When co-crystallization is difficult, molecular docking studies are often used to predict the binding mode of a ligand to its receptor, which can guide further synthetic efforts. nih.govnih.gov The validation of such docking procedures is often performed by re-docking a known co-crystallized ligand into the protein's binding site and measuring the deviation from the experimental structure. nih.gov

Biophysical Characterization Techniques in Research

Beyond structural analysis, a range of biophysical techniques are employed to characterize the interactions of compounds like this compound with their biological targets in solution. These methods provide quantitative data on binding affinity, thermodynamics, and stoichiometry.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the quantitative study of intermolecular interactions. news-medical.nettainstruments.com It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. This allows for a complete thermodynamic characterization of the interaction in a single experiment. nih.gov

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small, precise injections into a sample cell containing the macromolecular target (e.g., a protein). nih.gov Each injection triggers a heat change that is measured by the highly sensitive calorimeter. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

The resulting data, a plot of heat change versus the molar ratio of ligand to protein, is fitted to a binding model to determine:

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The number of ligand molecules that bind to one molecule of the protein.

Enthalpy (ΔH): The measure of the change in heat upon binding, reflecting the changes in bonding interactions. nih.gov

Entropy (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding.

ITC is a label-free technique that requires no modification of the interacting partners and is performed in solution, closely mimicking physiological conditions. tainstruments.com It is a powerful tool for validating hits from screening campaigns, guiding lead optimization, and understanding the driving forces behind molecular recognition. news-medical.netmdpi.com

Thermodynamic Parameters Obtainable from a Single ITC Experiment
ParameterDescriptionSignificance in Drug Research
Binding Affinity (KD)Concentration of ligand at which half of the target molecules are occupied. A lower KD means higher affinity.Primary measure of a compound's potency. Used to rank and select compounds.
Stoichiometry (n)The molar ratio of ligand to target in the final complex.Confirms the binding model and ensures the protein is active and correctly folded.
Enthalpy Change (ΔH)Heat released or absorbed upon binding. Reflects the making and breaking of bonds.Provides insight into the nature of the binding forces (e.g., hydrogen bonding).
Entropy Change (ΔS)Change in the randomness or disorder of the system.Indicates the role of factors like the hydrophobic effect and conformational changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.